Home > Products > Screening Compounds P123422 > N-(cyclohexylmethyl)cyclopentanamine
N-(cyclohexylmethyl)cyclopentanamine - 932231-52-2

N-(cyclohexylmethyl)cyclopentanamine

Catalog Number: EVT-3305275
CAS Number: 932231-52-2
Molecular Formula: C12H23N
Molecular Weight: 181.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis

One study utilizes N-(pyridin-2-ylmethylene)cyclopentanamine, a structurally similar compound, to synthesize Cd(II) and Zn(II) complexes. These complexes demonstrate moderate catalytic activity in the polymerization of methyl methacrylate (MMA) in the presence of modified methylaluminoxane (MMAO), resulting in polymethylmethacrylate (PMMA) with a syndiotacticity of approximately 0.70. []

N-(Pyridin-2-ylmethylene)cyclopentanamine

  • Compound Description: This compound is a N,N'-bidentate ligand that was used to synthesize both Cadmium(II) and Zinc(II) complexes. [] These complexes were studied for their catalytic activity in the polymerization of methyl methacrylate. []
  • Relevance: N-(Pyridin-2-ylmethylene)cyclopentanamine shares a cyclopentanamine moiety with the target compound, N-(cyclohexylmethyl)cyclopentanamine. The structural difference lies in the substituent attached to the nitrogen atom. []

N,N-Bis(diphenylphosphanyl)cyclopentanamine

  • Compound Description: This compound is a diphosphinoamine bidentate ligand used to synthesize a platinum(II) complex. [] This complex was characterized, and its crystal structure was analyzed. []
  • Relevance: N,N-Bis(diphenylphosphanyl)cyclopentanamine, similar to the target compound N-(cyclohexylmethyl)cyclopentanamine, contains a cyclopentanamine core structure. They differ in the substituents on the nitrogen atom. []

N-benzyl-4-(diphenylacetoxy)piperidine

  • Compound Description: This compound is a structural analog of N-(cyclohexylmethyl)-4-(diphenylacetoxy)piperidine. [] Both compounds were investigated for their crystal structures and conformational properties. []
  • Relevance: N-benzyl-4-(diphenylacetoxy)piperidine is structurally analogous to N-(cyclohexylmethyl)-4-(diphenylacetoxy)piperidine, differing only in the N-substituent. The target compound, N-(cyclohexylmethyl)cyclopentanamine, shares the cyclohexylmethyl substituent with N-(cyclohexylmethyl)-4-(diphenylacetoxy)piperidine. []

(1-(cyclohexylmethyl)-1H-indol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone

  • Compound Description: This compound is a synthetic cannabinoid containing a cyclopropane ring that isomerizes when smoked, forming a thermal degradant. [] Both the parent compound and its degradant were studied for their metabolism in vitro and in vivo. []
  • Relevance: The cyclohexylmethyl group present in this synthetic cannabinoid is also a key structural feature of the target compound, N-(cyclohexylmethyl)cyclopentanamine. []

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA)

  • Compound Description: This compound is a synthetic cannabinoid that was synthesized, characterized, and differentiated from its regioisomer. [] This study highlighted the importance of accurate identification of "research chemicals" due to potential mislabeling. []
  • Relevance: This compound shares the cyclohexylmethyl substituent with the target compound, N-(cyclohexylmethyl)cyclopentanamine. []

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ADB-CHMINACA)

  • Compound Description: This is a synthetic cannabinoid that was the subject of a risk assessment report. []
  • Relevance: This compound, like the target compound, N-(cyclohexylmethyl)cyclopentanamine, features a cyclohexylmethyl group. []

2-(cyclohexylmethyl)-N-{2-[(2S)-1-methylpyrrolidin-2-yl]ethyl}-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

  • Compound Description: This compound is a tetrahydroisoquinoline derivative. Efficient methods for its industrial-scale preparation and the preparation of its salts have been described. [, ]
  • Relevance: This compound shares the cyclohexylmethyl substituent with the target compound, N-(cyclohexylmethyl)cyclopentanamine. [, ]

(3R)-N-[1(R)-1-(Cyclohexylmethyl)-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CDTic)

  • Compound Description: This compound is a lead compound for a new class of κ opioid receptor antagonists. [] These antagonists have potential for treating depression, anxiety, and substance abuse. []
  • Relevance: This compound and the target compound, N-(cyclohexylmethyl)cyclopentanamine, both feature a cyclohexylmethyl group in their structures. []

9-(Cyclohexylmethyl)thioxanthene 10,10-dioxide

  • Compound Description: This compound's crystal structure was analyzed using X-ray diffraction. []
  • Relevance: This compound shares the cyclohexylmethyl substituent with the target compound, N-(cyclohexylmethyl)cyclopentanamine. []

N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

  • Compound Description: This compound is a potential reverse transcriptase (RT) inhibitor for HIV-1. [] Its crystal structure has been analyzed. []
  • Relevance: This compound, similar to N-(cyclohexylmethyl)cyclopentanamine, contains a cyclohexylmethyl group. []

6-Cyclohexylmethyl-5-ethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyrimidin-4(3H)-one

  • Compound Description: This compound is structurally related to non-nucleoside reverse transcriptase inhibitors. []
  • Relevance: This compound shares the cyclohexylmethyl substituent with the target compound, N-(cyclohexylmethyl)cyclopentanamine. []

N-Alkyl-N-2-(benzyloxy)cyclohexylmethyl-N,N-dimethylammonium bromides

  • Compound Description: This group of cationic surfactants was investigated for their micellar properties in aqueous solutions, focusing on the influence of alkyl chain length and temperature on their critical micellar concentration. []
  • Relevance: This class of compounds, similar to N-(cyclohexylmethyl)cyclopentanamine, contains a cyclohexylmethyl group. []
  • Compound Description: This class of compounds exhibits liquid crystal properties, including nematic and smectic phases. [] The length of the alkyl chains influences their mesomorphic behavior. []
  • Relevance: These compounds, similar to N-(cyclohexylmethyl)cyclopentanamine, contain a cyclohexylmethyl group. []

trans-Cyclohexyl trans-Cyclohexylmethyl Ethers

  • Compound Description: This class of compounds represents a novel group of aliphatic liquid crystals, exhibiting both smectic and nematic phases. [] These compounds are expected to have lower viscosities and birefringence compared to their corresponding esters. []
  • Relevance: This class of compounds, similar to N-(cyclohexylmethyl)cyclopentanamine, contains a cyclohexylmethyl group. []

N-(cyclohexylmethyl)-5-(((cyclohexylmethyl)amino)methyl)-2-((4-(trifluoromethyl)benzyl)oxy)benzamide (4d)

  • Compound Description: This compound acts as an autophagy inhibitor, potentially by interacting with p62-zz. [] It demonstrates synergistic enhancement of chemosensitivity to vincristine in a vincristine-resistant esophageal cancer cell line. []
  • Relevance: This compound, similar to N-(cyclohexylmethyl)cyclopentanamine, contains a cyclohexylmethyl group. []

11-Butyl Matrine Derivatives

  • Compound Description: These derivatives were synthesized and evaluated for their antiviral, insecticidal, and fungicidal activities. [] Some of these derivatives exhibited enhanced anti-TMV activity compared to matrine, with some showing even higher activity than the commercial virucide Ningnanmycin. []
  • Relevance: N-cyclohexylmethyl-11-butyl matrine is a specific example of these derivatives that exhibited potent anti-TMV activity. Like the target compound, N-(cyclohexylmethyl)cyclopentanamine, it contains a cyclohexylmethyl group. []

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-[4-(cyclohexylmethyl)amino]-6-(4-fluorophenyl)methyl]amino]-1,3,5-triazin-2-yl]amino]benzeneacetamide (ENOblock)

  • Compound Description: Initially proposed as a non-active site inhibitor of the glycolytic enzyme Enolase, ENOblock was later found not to inhibit Enolase activity. [] Its biological effects are attributed to mechanisms other than direct Enolase inhibition. []
  • Relevance: This compound contains a cyclohexylmethyl group, similar to the target compound, N-(cyclohexylmethyl)cyclopentanamine. []

2-[4-(cyclohexylmethyl)piperazin-1-yl]-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one (Macozinone)

  • Compound Description: This compound is a promising new drug candidate for treating both drug-sensitive and drug-resistant tuberculosis. [] It has successfully completed phase I clinical trials. []
  • Relevance: This compound contains a cyclohexylmethyl group, similar to the target compound, N-(cyclohexylmethyl)cyclopentanamine. []

N-substituted (+)-conduramine F-4 derivatives

  • Compound Description: These derivatives were developed as second-generation valienamine-type chemical chaperones for GM1-gangliosidosis. [] They aim to decrease inhibitory activity while increasing enzyme enhancement activity. []
  • Relevance: A specific conduramine derivative with an N-cyclohexylmethyl group showed significant enhancement of mutated β-galactosidase activity, a key enzyme deficient in GM1-gangliosidosis. This derivative, similar to the target compound, N-(cyclohexylmethyl)cyclopentanamine, contains a cyclohexylmethyl group. []

Properties

CAS Number

932231-52-2

Product Name

N-(cyclohexylmethyl)cyclopentanamine

IUPAC Name

N-(cyclohexylmethyl)cyclopentanamine

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

InChI

InChI=1S/C12H23N/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12/h11-13H,1-10H2

InChI Key

CVVXWQHFMDYTSH-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CNC2CCCC2

Canonical SMILES

C1CCC(CC1)CNC2CCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.